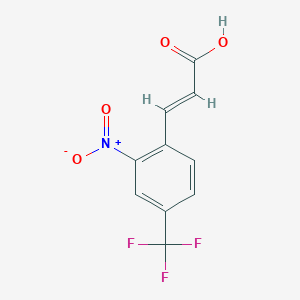
2-Nitro-4-(trifluoromethyl)cinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-4-(trifluoromethyl)cinnamic acid is a useful research compound. Its molecular formula is C10H6F3NO4 and its molecular weight is 261.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Building Block for Complex Synthesis
The compound serves as an important intermediate in the synthesis of various complex organic molecules. It can be employed in reactions such as:
- Photodimerization : 2-Nitro-4-(trifluoromethyl)cinnamic acid can undergo [2+2] photodimerization reactions, leading to the formation of cyclobutane derivatives. This reaction has been shown to yield high selectivity and efficiency, making it a valuable method for synthesizing cyclic compounds .
- Decarboxylative Reactions : The compound has been utilized in copper-catalyzed decarboxylative sulfonylation reactions, which are effective for generating sulfonylated products from cinnamic acid derivatives .
Pharmaceutical Applications
Research indicates that derivatives of this compound exhibit significant biological activities:
- Antimicrobial Activity : Compounds containing the trifluoromethyl moiety have demonstrated potent activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications provided by the trifluoromethyl group are linked to enhanced antimicrobial properties .
- Anti-inflammatory Properties : Some derivatives have shown promise in attenuating inflammatory responses, particularly through inhibition of NF-κB activation, which is crucial in various inflammatory diseases .
Synthesis of Antimicrobial Agents
A study investigated a series of compounds based on this compound for their antimicrobial efficacy. Among the tested compounds, several exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating potential as novel antimicrobial agents .
Photodimerization Studies
In another research effort, the photodimerization of trans-4-(trifluoromethyl)cinnamic acid was explored under solid-state conditions. The results demonstrated high yields (up to 99%) for both homodimerization and heterodimerization reactions, showcasing the compound's utility in producing complex cyclic structures efficiently .
Data Tables
Propriétés
Numéro CAS |
1227625-83-3 |
|---|---|
Formule moléculaire |
C10H6F3NO4 |
Poids moléculaire |
261.15 g/mol |
Nom IUPAC |
(E)-3-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6F3NO4/c11-10(12,13)7-3-1-6(2-4-9(15)16)8(5-7)14(17)18/h1-5H,(H,15,16)/b4-2+ |
Clé InChI |
VQOSRJGJWKVLKW-DUXPYHPUSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C=CC(=O)O |
SMILES isomérique |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])/C=C/C(=O)O |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















